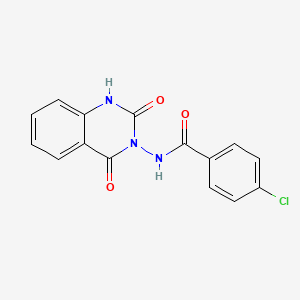
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide is a compound that features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. This reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP) under oxidative conditions . The reaction conditions are carefully controlled to ensure high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions are typically quinazoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Due to its potential anticancer properties, it is being investigated as a candidate for the development of new anticancer drugs.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as DNA or enzymes involved in cell proliferation. The compound may act as a DNA intercalator, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its potential as an anticancer agent and its ability to undergo various chemical modifications make it a valuable compound for further research.
Properties
CAS No. |
75906-76-2 |
|---|---|
Molecular Formula |
C15H10ClN3O3 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O3/c16-10-7-5-9(6-8-10)13(20)18-19-14(21)11-3-1-2-4-12(11)17-15(19)22/h1-8H,(H,17,22)(H,18,20) |
InChI Key |
PQUGQYPDZGJWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


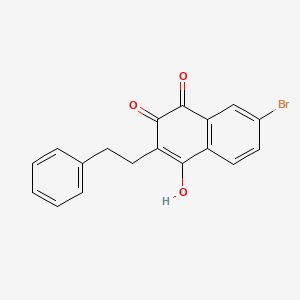
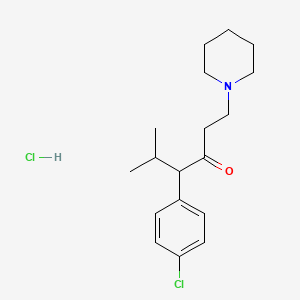
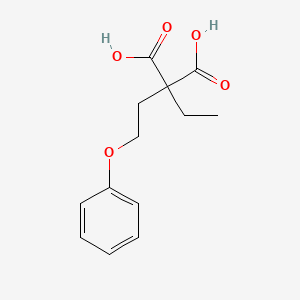
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
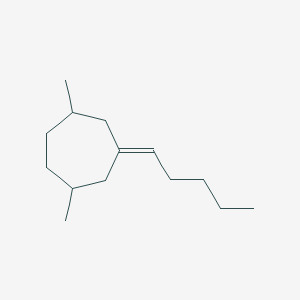
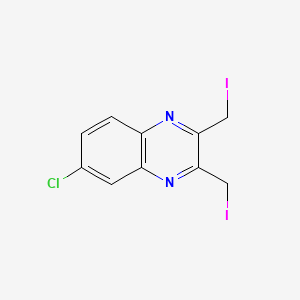

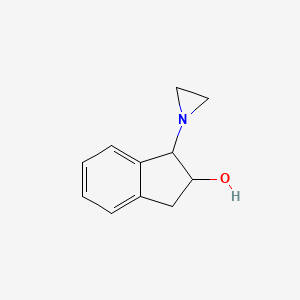
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
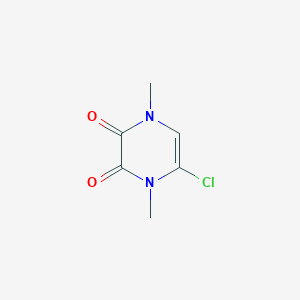
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
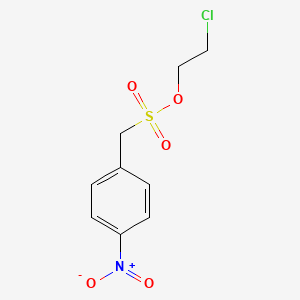
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
